molecular formula C17H16O5 B1668564 4,4'-Dihydroxy-2',6'-dimethoxychalcone CAS No. 123316-64-3

4,4'-Dihydroxy-2',6'-dimethoxychalcone

Cat. No. B1668564
M. Wt: 300.3 g/mol
InChI Key: SJULMVKFURWCFM-VMPITWQZSA-N
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Description

4,4’-Dihydroxy-2’,6’-dimethoxychalcone is a natural product with the empirical formula C17H16O5 . It has a molecular weight of 300.31 g/mol . This compound is found in various organisms, including Mimosa tenuiflora and Pityrogramma calomelanos .


Synthesis Analysis

The synthesis of chalcone derivatives, such as 4,4’-Dihydroxy-2’,6’-dimethoxychalcone, can be achieved via a Claisen–Schmidt condensation of the key intermediate with the desired benzaldehyde derivative . This synthetic route constructs the chalcone skeleton in the final stage and can rapidly produce a vast library of DMC derivatives .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone has been analyzed and reported in several studies . The compound has an orthorhombic crystal structure with a = 27.903 (3), b = 13.958 (2), c = 7.662 (1) A, and V = 2984 (1) A3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone include a molecular weight of 300.30 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a flash point of 207.3±23.6 °C .

Scientific Research Applications

Chemosystematic Characteristics

4,4'-Dihydroxy-2',6'-dimethoxychalcone and compounds with closely related structures have been identified in various plant species. For example, a study by Bohm (1968) found this chalcone in Pityrogramma calomelanos, suggesting its potential as a chemosystematic characteristic for certain plant genera (Bohm, 1968).

Anti-inflammatory Properties

Research has shown that derivatives of 4,4'-Dihydroxy-2',6'-dimethoxychalcone possess significant anti-inflammatory activity. Somsrisa et al. (2013) isolated a derivative from Cyathostemma argenteum, which displayed notable inhibitory activity on edema formation (Somsrisa et al., 2013).

Antibacterial and Antifungal Activity

A study by Popova et al. (2001) isolated 2′,3′-Dihydroxy-4,4′-dimethoxychalcone from propolis and found it to have significant antibacterial and antifungal activity, as well as moderate toxicity to Artemia salina nauplii (Popova et al., 2001).

Synthesis and Chemical Studies

Meng Li-cong (2007) achieved the first total synthesis of a related compound, 2′,4-Dihydroxy-4′,6′-dimethoxydihydrochalcone, providing insights into the synthetic pathways and molecular structure of such compounds (Meng Li-cong, 2007).

Radical Scavenging and Antioxidative Properties

Nishida and Kawabata (2006) evaluated the DPPH radical scavenging activity of hydroxy- and methoxychalcones, including derivatives of 4,4'-Dihydroxy-2',6'-dimethoxychalcone, highlighting their potential in antioxidative applications (Nishida & Kawabata, 2006).

Future Directions

The future directions for the study of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone could involve elucidating its structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name

(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-15-9-13(19)10-16(22-2)17(15)14(20)8-5-11-3-6-12(18)7-4-11/h3-10,18-19H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJULMVKFURWCFM-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,4'-Dihydroxy-2',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,4'-Dihydroxy-2',6'-dimethoxychalcone

Melting Point

192 - 193 °C
Record name 4,4'-Dihydroxy-2',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DA Mulholland, NR Crouch, C Koorbanally… - … systematics and ecology, 2006 - Elsevier
Scilla zebrina Baker belongs to the Hyacinthaceae family (subfamily Hyacinthoideae). When the genus Ledebouria Roth was formally resurrected from Scilla L., S. zebrina was …
Number of citations: 11 www.sciencedirect.com
CP Waller, AE Thumser, MK Langat, NR Crouch… - Phytochemistry, 2013 - Elsevier
The bulbs of Ledebouria socialis (Hyacinthaceae) yielded the benzocyclobutene homoisoflavonoid, (R)-2′,5-dihydroxy-3′,4′,7-trimethoxyspiro{2H-1-benzopyran-3-(4H)-9-bicyclo[…
Number of citations: 46 www.sciencedirect.com
TT Thuy, A Porzel, H Ripperger, T Van Sung, G Adam - Phytochemistry, 1998 - Elsevier
In addition to some known chalcones and ecdysteroids three new chalcones have been isolated from aerial parts of Vitex leptobotrys, the structures of which have been identified as 2′,…
Number of citations: 42 www.sciencedirect.com
JF Stevens, M Ivancic, VL Hsu, ML Deinzer - Phytochemistry, 1997 - Elsevier
Five flavonoids were isolated from the resin part of the female inflorescences of Humulus lupulus, together with four known hop flavonoids, ie xanthohumol, 2′,4′,6′,4-tetrahydroxy-3…
Number of citations: 343 www.sciencedirect.com
Y Liu, AR Fernie, T Tohge - Plants, 2022 - mdpi.com
The O-methylation of specialized metabolites in plants is a unique decoration that provides structural and functional diversity of the metabolites with changes in chemical properties and …
Number of citations: 9 www.mdpi.com
W Jaidee, RJ Andersen, MAG Chavez… - Journal of natural …, 2019 - ACS Publications
Four new chalcones (1, 10, 13, and 14), a new flavanone, (9), a new amide (8), and 19 known compounds were acquired from Melodorum siamensis. The structures were established …
Number of citations: 18 pubs.acs.org
CM Kuo - 2008 - scholar.ufs.ac.za
English: Scilla natalensis planch (Hyacinthaceae), commonly known as Wild squill, Blue squill, Blue hyacinth, Blouberglelie, Blouslangkop, Inguduza, is one of the plants that are widely …
Number of citations: 2 scholar.ufs.ac.za
JK Sihra, AE Thumser, MK Langat… - Natural Product …, 2015 - journals.sagepub.com
Phytochemical analyses of the bulbs of Eucomis vandermerwei and E. zambesiaca yielded homoisoflavonoids and triterpenoid derivatives. A new (17S * ,23S * )-epoxy-3β,15β,29-…
Number of citations: 5 journals.sagepub.com
A Langlois - 2003 - ukzn-dspace.ukzn.ac.za
This PhD thesis describes a phytochemical investigation of seven medicinal plants, namely, Ledebouria ovatifolia (Hyacinthaceae), Eucomis pole-evansii (Hyacinthaceae ), Lachenalia …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
AB Gallagher - 2006 - ukzn-dspace.ukzn.ac.za
Two South African medicinal plants, Strophanthus speciosus and Eucomis montana, were investigated phytochemically. From Strophanthus speciosus a cardenolide, neritaloside, was …
Number of citations: 1 ukzn-dspace.ukzn.ac.za

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